Home > Products > Screening Compounds P75484 > 7-bromo-3-propylquinazolin-4(3H)-one
7-bromo-3-propylquinazolin-4(3H)-one -

7-bromo-3-propylquinazolin-4(3H)-one

Catalog Number: EVT-8109806
CAS Number:
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-3-propylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its unique structural features and biological activities. Quinazolinones are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects. The specific compound 7-bromo-3-propylquinazolin-4(3H)-one has garnered attention due to its potential applications in medicinal chemistry.

Source and Classification

The compound can be classified as a halogenated quinazolinone, with the bromine atom at the seventh position of the quinazolinone ring and a propyl group at the third position. It is synthesized from precursors that typically involve quinazolin-4-one derivatives, which are often used as starting materials in organic synthesis due to their versatile reactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-bromo-3-propylquinazolin-4(3H)-one can be achieved through several methods:

  1. Alkylation of Quinazolinones: A common approach involves treating quinazolin-4-one with alkyl bromides under phase transfer catalysis conditions. This method allows for efficient alkylation, yielding various alkyl-substituted quinazolinones, including 7-bromo-3-propylquinazolin-4(3H)-one .
  2. Microwave-Assisted Synthesis: Microwave irradiation techniques have been employed to enhance reaction rates and yields. For instance, a combination of quinazolinone, base (such as potassium carbonate), and an alkylating agent can be irradiated to facilitate the formation of the desired compound .
  3. Multi-Component Reactions: Recent advancements have introduced novel multi-component reactions that allow for the simultaneous formation of multiple substituents on the quinazolinone scaffold, providing a more efficient synthetic route .
Molecular Structure Analysis

Structure and Data

7-Bromo-3-propylquinazolin-4(3H)-one has a molecular formula of C11H12BrN2OC_{11}H_{12}BrN_2O with a molecular weight of approximately 300.13 g/mol. The compound features:

  • A quinazolinone core, which consists of a benzene ring fused to a pyrimidine ring.
  • A bromine atom at position 7, which influences its reactivity and biological activity.
  • A propyl group at position 3, contributing to its lipophilicity and potential interactions in biological systems.

Spectroscopic data such as infrared (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are typically used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

7-Bromo-3-propylquinazolin-4(3H)-one participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace bromine under suitable conditions.
  2. Condensation Reactions: Quinazolinones can undergo condensation with aldehydes or ketones to form more complex structures, potentially leading to derivatives with enhanced biological activity .
  3. Reactivity with Electrophiles: The electron-rich nitrogen atoms in the quinazolinone ring can react with electrophiles, facilitating further functionalization of the molecule.
Mechanism of Action

Process and Data

The mechanism of action for 7-bromo-3-propylquinazolin-4(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors. For instance:

  1. Antifungal Activity: Studies have shown that derivatives of quinazolinones exhibit antifungal properties by inhibiting fungal cell growth through interference with key metabolic pathways .
  2. Antitumor Activity: Some studies suggest that quinazolinones can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

The specific mechanism may vary depending on the target organism or cellular pathway involved.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

7-Bromo-3-propylquinazolin-4(3H)-one exhibits several notable physical properties:

  • Melting Point: Typically ranges between 76°C to 78°C.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Chemical properties include its ability to participate in nucleophilic substitutions due to the presence of the bromine atom, making it reactive towards various nucleophiles .

Applications

Scientific Uses

7-Bromo-3-propylquinazolin-4(3H)-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: Its derivatives are being explored for their therapeutic potential against fungal infections and certain types of cancer.
  2. Pharmaceutical Development: As part of drug discovery efforts, this compound serves as a lead structure for developing new antifungal agents or anticancer drugs.
  3. Biochemical Research: Researchers utilize this compound to study enzyme inhibition mechanisms and cellular signaling pathways related to disease processes.
Introduction to Quinazolin-4(3H)-one Derivatives in Modern Medicinal Chemistry

Significance of Quinazolinone Scaffolds in Drug Discovery

The quinazolin-4(3H)-one core represents a privileged scaffold in medicinal chemistry due to its exceptional structural versatility and diverse pharmacological profile. This bicyclic framework, featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety, provides a robust platform for rational drug design. The significance of this scaffold is evidenced by its presence in >200 naturally occurring alkaloids and its incorporation into numerous clinically approved therapeutics targeting critical disease pathways [5]. Notably, quinazolinone-based drugs like gefitinib and lapatinib (tyrosine kinase inhibitors) exemplify the scaffold's capacity for high-affinity binding to oncogenic targets, revolutionizing treatments for EGFR-positive cancers [7]. The scaffold's synthetic flexibility allows for strategic modifications at the N1, N3, C2, C6, and C7 positions, enabling precise optimization of pharmacokinetic and pharmacodynamic properties. This adaptability is crucial for developing inhibitors against challenging targets, particularly in oncology where resistance mechanisms demand continuous molecular innovation [3].

Table 1: Clinically Exploited Quinazolinone-Based Drugs

Drug NameTherapeutic TargetIndicationKey Structural Features
GefitinibEGFR tyrosine kinaseNon-small cell lung cancer3-Chloro-4-fluoroaniline at C4, morpholino at C6
LapatinibHER2/EGFR tyrosine kinasesBreast cancer5-fluorobenzyloxy at C6, furanyl at C2
Doxazosinα1-adrenergic receptorsHypertensionPiperazinyl at C2, benzodioxan at C6
RaltitrexedThymidylate synthaseColorectal cancer2-aminopyridine at N1, glutamate mimic

Historical Context and Evolution of Brominated Quinazolinone Derivatives

The strategic incorporation of halogens, particularly bromine, into the quinazolinone scaffold has followed a deliberate evolutionary path driven by structure-activity relationship (SAR) insights. Early investigations focused on unsubstituted quinazolinones revealed moderate bioactivities, but lacked target specificity. The pivotal shift occurred when researchers observed that bromine substitution at electron-rich positions (C6 or C7) significantly enhanced anticancer potency through combined steric, electronic, and hydrophobic effects [3]. Historically, synthetic methodologies constrained development, as early routes to 3-alkylquinazolin-4-ones suffered from low yields (<40%) and harsh conditions [6]. A breakthrough emerged with phase-transfer catalysis (PTC) optimization, exemplified by the synthesis of 6-bromo-3-propylquinazolin-4-one (3h) under conditions of 35% KOH, 8 mol% Bu₄NBr in toluene at 88-90°C, achieving yields >85% [6]. This methodological advancement accelerated SAR exploration of alkyl-bromo combinations, revealing that the propyl chain conferred optimal lipophilicity (log P ~2.8) for membrane penetration while maintaining metabolic stability—a balance unattainable with shorter methyl/ethyl or longer butyl chains [6].

Table 2: Key Milestones in Brominated Quinazolinone Development

Time PeriodSynthetic AdvanceBiological FocusCritical Finding
Pre-2000Nucleophilic substitution in ethanolSedative/hypnotic agentsLimited anticancer relevance
2000-2010Phase-transfer catalysis optimizationAntifungal/antibacterial6-Br-3-propyl analog (3h) inhibits Gibberella zeae
2010-2020Transition metal-catalyzed functionalizationKinase inhibition7-Bromo derivatives show enhanced MCF-7 activity
2020-PresentHybrid pharmacophore designMulti-targeted oncology agents7-Br-3-propyl as privileged warhead for hybrids

Rationale for 7-Bromo-3-Propyl Substitution: Strategic Design and Pharmacophoric Advantages

The 7-bromo-3-propylquinazolin-4(3H)-one configuration embodies a deliberate optimization strategy addressing three critical pharmacophoric requirements: target engagement, cellular bioavailability, and metabolic resistance. Positionally, the 7-bromo substituent creates a distinct steric and electronic perturbation compared to 6-bromo isomers. Molecular docking studies demonstrate that the 7-bromo group engages in halogen bonding with backbone carbonyls (e.g., C=O of Ala743 in EGFR) and fills a hydrophobic subpocket inaccessible to the 6-bromo analog [3]. The propyl chain at N3 balances hydrophobicity and conformational flexibility—shorter alkyls (methyl/ethyl) reduce membrane permeability, while bulkier groups (benzyl) increase metabolic vulnerability. Bioisosteric analysis confirms the propyl group's optimal lipophilic efficiency (LipE = 5.2), surpassing methyl (LipE=3.8) and butyl (LipE=4.6) variants [3] [6].

Critically, this configuration demonstrates synergistic effects against hormone-resistant breast cancer models. In MCF-7 cells, the 7-bromo-3-propyl derivative exhibits IC₅₀ = 10 μM, significantly outperforming both the des-bromo analog (IC₅₀ >100 μM) and 6-bromo isomer (IC₅₀ = 32 μM) [3] [7]. This potency enhancement stems from dual mechanisms: (1) Bromine-induced helix distortion in kinase domains, and (2) propyl-mediated stabilization of the quinazolinone core in the ATP-binding pocket. Furthermore, the compound’s selectivity index (SI=8.2), calculated as the ratio of cytotoxic concentrations between MCF-7 and normal mammary epithelial cells (MCF-10A), highlights its therapeutic window advantages over earlier derivatives [3].

Table 3: Comparative Bioactivity of Quinazolinone Substituent Patterns

C7 SubstituentN3 SubstituentAntiproliferative IC₅₀ (MCF-7)Log PAqueous Solubility (μg/mL)Hyphal Growth Inhibition (%)
HPropyl>100 μM2.18522
BrMethyl48 μM1.811045
BrPropyl10 μM2.84292
BrButyl28 μM3.61278
ClPropyl18 μM2.73881

Properties

Product Name

7-bromo-3-propylquinazolin-4(3H)-one

IUPAC Name

7-bromo-3-propylquinazolin-4-one

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C11H11BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h3-4,6-7H,2,5H2,1H3

InChI Key

YGVSUVJEENMLCJ-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C(C1=O)C=CC(=C2)Br

Canonical SMILES

CCCN1C=NC2=C(C1=O)C=CC(=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.